molecular formula C22H23N3O4S B2944816 Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate CAS No. 1040637-29-3

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate

Cat. No. B2944816
CAS RN: 1040637-29-3
M. Wt: 425.5
InChI Key: YLVUYXWGVIRYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Scaffold Development

One aspect of the research on similar compounds involves their synthesis for the development of highly functionalized heterocycles. These chemical structures serve as versatile scaffolds for further chemical modifications, enabling the creation of a wide array of biologically active compounds. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of such compounds as scaffolds for generating new chemical entities (J. G. Ruano, Cristina Fajardo, M. R. Martín, 2005). This approach is crucial for medicinal chemistry, where novel scaffolds are continuously sought for drug discovery and development.

Medicinal Chemistry Applications

Several studies focus on the medicinal chemistry applications of pyrazole and pyridine derivatives, exploring their potential as anticancer, antimicrobial, and other therapeutically relevant agents. For example, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents highlight the potential of these compounds in addressing critical health issues, including overcoming microbe resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Material Science and Catalysis

Research on pyrazole and pyridine derivatives extends into material science and catalysis, illustrating the broad applicability of these compounds beyond biomedicine. For instance, the study of (pyrazolyl)-(phosphinoyl)pyridine iron(II), cobalt(II), and nickel(II) complexes in ethylene oligomerization offers insights into the role of such compounds in industrial processes and the development of new catalysts (George S. Nyamato, M. Alam, S. Ojwach, M. Akerman, 2015).

Crystal Structure Analysis

Furthermore, studies on the crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives contribute to our understanding of molecular interactions and stability, essential for the rational design of new compounds with desired properties (K. Kumara, S. Naveen, N. K. Lokanath, 2017).

properties

IUPAC Name

methyl 4-(1,1-dioxothiolan-3-yl)-6-(4-methylphenyl)-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-13-6-8-14(9-7-13)20-19-18(22(26)29-2)16-4-3-5-17(16)23-21(19)25(24-20)15-10-11-30(27,28)12-15/h6-9,15H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVUYXWGVIRYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC4=C(CCC4)C(=C23)C(=O)OC)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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